Methyl 2-bromoisovalerate
Overview
Description
Methyl 2-bromoisovalerate is an organic compound with the molecular formula C6H11BrO2. It is a colorless liquid that is commonly used in organic synthesis due to its reactivity. The compound is also known as methyl 2-bromo-3-methylbutanoate and has a molecular weight of 195.054 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromoisovalerate can be synthesized through the bromination of methyl isovalerate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromoisovalerate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature.
Reduction: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).
Oxidation: Performed in aqueous or organic solvents under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Produces various substituted esters or amines depending on the nucleophile used.
Reduction: Yields the corresponding alcohol, methyl 2-hydroxyisovalerate.
Oxidation: Forms carboxylic acids such as 2-bromo-3-methylbutanoic acid.
Scientific Research Applications
Methyl 2-bromoisovalerate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving esterases and lipases.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of methyl 2-bromoisovalerate involves its reactivity as an alkylating agent. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This property allows the compound to participate in various substitution reactions, forming new carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromoisovalerate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-chloroisovalerate: Contains a chlorine atom instead of a bromine atom.
Methyl 2-iodoisovalerate: Contains an iodine atom instead of a bromine atom
Uniqueness
Methyl 2-bromoisovalerate is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Its reactivity allows for selective transformations that are not easily achievable with other halogenated compounds .
Properties
IUPAC Name |
methyl 2-bromo-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-4(2)5(7)6(8)9-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDTYRDFEIGXNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281558 | |
Record name | Methyl 2-bromoisovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26330-51-8 | |
Record name | 26330-51-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21975 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-bromoisovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-bromo-3-methylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (S)-Methyl 2-bromoisovalerate in pharmaceutical synthesis?
A1: (S)-Methyl 2-bromoisovalerate serves as a crucial chiral building block in the multi-step synthesis of Aliskiren []. The "S" designation refers to its specific stereochemistry, which is critical for the biological activity of the final drug molecule. This highlights the importance of stereoselective synthesis in pharmaceutical development.
Q2: How does the preparation method described in the research paper impact the production of Aliskiren?
A2: The paper describes a novel method for preparing (S)-Methyl 2-bromoisovalerate with high purity and yield []. This is significant because impurities and low yields at intermediate steps can significantly impact the overall efficiency and cost of drug production. A more efficient synthesis of this key intermediate contributes to a more streamlined and potentially more cost-effective production process for Aliskiren.
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